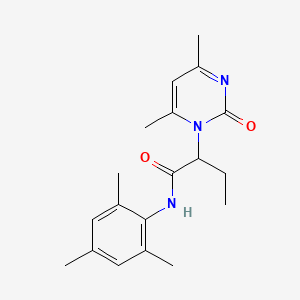
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-mesitylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-mesitylbutanamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use as an anticancer agent. It was first discovered in the late 1990s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-mesitylbutanamide is not fully understood, but it is thought to involve the activation of the immune system. This compound has been shown to stimulate the production of cytokines, which are signaling molecules that play a role in the immune response. It is believed that the cytokines produced in response to this compound help to recruit immune cells to the site of the tumor, where they can attack and destroy cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is a signaling molecule that plays a role in vasodilation and immune function. This compound has also been shown to increase the production of reactive oxygen species, which are molecules that can damage cells and DNA. These effects are thought to contribute to the antitumor activity of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-mesitylbutanamide is that it has been extensively studied in preclinical models, which has provided a wealth of information about its potential use as an anticancer agent. However, one limitation of this compound is that it has not yet been approved for clinical use in humans, which limits its potential applications.
Direcciones Futuras
There are a number of future directions for research on 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-mesitylbutanamide. One area of interest is the development of new synthesis methods that can improve yield and purity. Another area of interest is the development of new formulations of this compound that can improve its pharmacokinetic properties. Additionally, there is ongoing research on the mechanism of action of this compound, which may lead to the development of new therapies that target the immune system. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-mesitylbutanamide can be synthesized through a multistep process that involves the reaction of 2,4,6-trimethylpyridine with ethyl acetoacetate, followed by the reaction of the resulting compound with mesityl chloride. The final step involves the reaction of the mesityl compound with hydrazine hydrate to form this compound. This synthesis method has been optimized over the years to improve yield and purity.
Aplicaciones Científicas De Investigación
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-mesitylbutanamide has been extensively studied for its potential use as an anticancer agent. It has been shown to have potent antitumor activity in a variety of preclinical models, including mouse models of lung, colon, breast, and prostate cancer. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy when used in combination with these treatments.
Propiedades
IUPAC Name |
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2,4,6-trimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-7-16(22-15(6)10-14(5)20-19(22)24)18(23)21-17-12(3)8-11(2)9-13(17)4/h8-10,16H,7H2,1-6H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDYAEWHWKHFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1C)C)C)N2C(=CC(=NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorophenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6096595.png)
![2-(2-methoxyphenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6096598.png)
![N-[1-{[2-(1-adamantyloxy)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]acetamide](/img/structure/B6096628.png)
![N-(dicyclopropylmethyl)-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-methylpropanamide](/img/structure/B6096635.png)
![9-methyl-2-(4-morpholinyl)-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6096637.png)
![(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6096645.png)
![2-(4-ethylphenyl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B6096651.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)methanamine](/img/structure/B6096656.png)
![3,4-difluoro-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6096665.png)
![1-(2,2-dimethyl-1-phenylcyclopropyl)-N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B6096669.png)
![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6096684.png)
![2-(2,4-dichlorophenoxy)-N-{[4-(4-nitrophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}acetamide](/img/structure/B6096697.png)
![N-cycloheptyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6096713.png)
![2-{[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6096719.png)